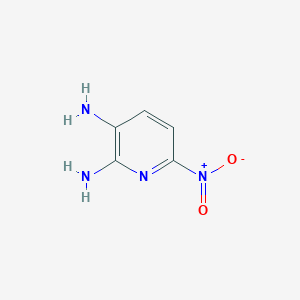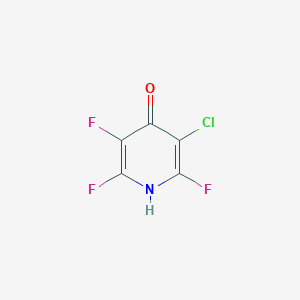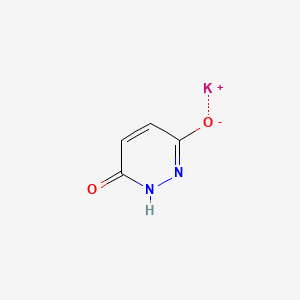
Maleic hydrazide, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleic hydrazide, potassium salt, is a plant growth regulator widely used in agriculture. It is known for its ability to inhibit cell division, which makes it effective in controlling the growth of unwanted plant parts such as suckers in tobacco plants . The compound is often used to prevent sprouting in stored crops like potatoes, onions, and garlic .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleic hydrazide is synthesized from maleic anhydride and hydrazine . The reaction involves the formation of a stable, non-volatile, white crystalline powder. The potassium salt form is preferred due to its higher water solubility, which enhances its effectiveness in agricultural applications .
Industrial Production Methods
Industrial production of maleic hydrazide, potassium salt, typically involves the reaction of maleic anhydride with hydrazine under controlled conditions to form maleic hydrazide. This is then reacted with potassium hydroxide to form the potassium salt . The process ensures high purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Maleic hydrazide, potassium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form products like fumaric acid and succinic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, particularly with basic compounds to form more soluble products.
Common Reagents and Conditions
Common reagents used in reactions with maleic hydrazide include potassium hydroxide, which is used to form the potassium salt, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from the reactions of maleic hydrazide include fumaric acid, succinic acid, and other derivatives depending on the reaction conditions .
Scientific Research Applications
Maleic hydrazide, potassium salt, has a wide range of scientific research applications:
Mechanism of Action
Maleic hydrazide, potassium salt, exerts its effects by inhibiting cell division in plants. It is absorbed by the leaves and translocated to meristematic tissues where it interferes with the synthesis of nucleic acids, thereby preventing cell division . This leads to the suppression of unwanted growth such as suckers in tobacco plants and sprouting in stored crops .
Comparison with Similar Compounds
Maleic hydrazide, potassium salt, is unique in its high water solubility and effectiveness as a plant growth regulator. Similar compounds include:
Diethanolamine salt of maleic hydrazide: Used in similar applications but with different solubility properties.
Flumetralin: Another plant growth regulator used in combination with maleic hydrazide for enhanced effectiveness.
Butralin: Often used alongside maleic hydrazide for controlling sucker growth in tobacco.
This compound, stands out due to its high solubility and effectiveness in a wide range of agricultural applications .
Properties
CAS No. |
51542-52-0 |
|---|---|
Molecular Formula |
C4H3KN2O2 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
potassium;1H-pyridazin-2-ide-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.K/c7-3-1-2-4(8)6-5-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |
InChI Key |
XVTMKRCXKIHJQK-UHFFFAOYSA-M |
SMILES |
C1=CC(=NNC1=O)[O-].[K+] |
Canonical SMILES |
C1=CC(=O)[N-]NC1=O.[K+] |
| 51542-52-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)

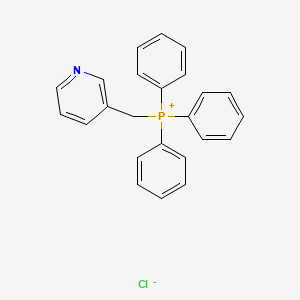
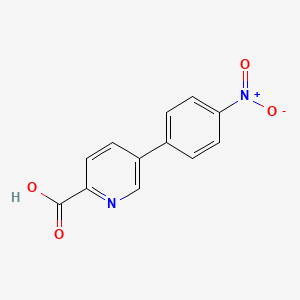
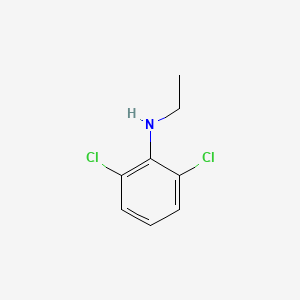
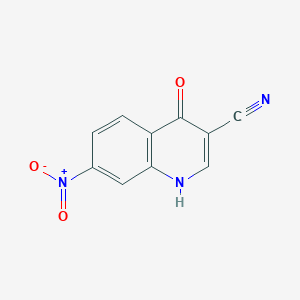
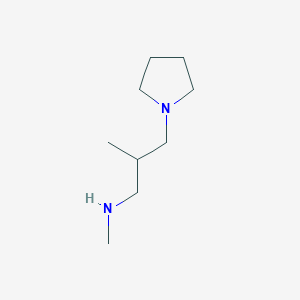

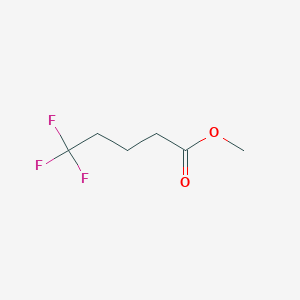

![[(E)-3-acetamidobut-2-en-2-yl] acetate](/img/structure/B1630003.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)
